1,6-Octadiene, 3-ethoxy-3,7-dimethyl-
Description
Contextualization within Monoterpenoid Ether Chemistry
Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units and have the molecular formula C₁₀H₁₆. scentspiracy.com When these structures are modified to include additional functional groups, such as an ether, they are referred to as monoterpenoid derivatives. 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- is structurally derived from linalool (B1675412), a naturally occurring monoterpenoid alcohol. ontosight.ai The presence of the ethoxy group in place of the hydroxyl group on the linalool backbone classifies it as a monoterpenoid ether. This modification significantly alters its olfactory properties, resulting in a scent that is softer and more floral-woody compared to the fresher, more citrusy notes of linalool.
The history of monoterpene chemistry is rich, with early investigations focusing on compounds isolated from essential oils. nih.gov The development of synthetic methods has allowed for the creation of novel derivatives like ethyl linalool, expanding the palette of available fragrance and flavor compounds. researchgate.net
Historical Perspectives on its Discovery and Initial Characterization
While primarily known as a synthetic compound, 1,6-octadiene, 3-ethoxy-3,7-dimethyl- has also been identified in nature. A significant discovery was its isolation from the ethyl acetate (B1210297) fraction of the leaves of Pycnanthus angolensis, a plant used in African traditional medicine. core.ac.ukbibliomed.orgresearchgate.net This finding, reported by Oladimeji et al. in 2017, marked the first identification of this compound from a natural source and suggested it could serve as a chemotaxonomic marker for the Pycnanthus genus. chemicalbook.comcore.ac.ukresearchgate.net The initial characterization of the isolated compound included the following data:
Interactive Data Table: Characterization of Natural 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-
| Parameter | Value | Source(s) |
| Appearance | Pale yellow compound | researchgate.net |
| Rf Value | 0.53 | researchgate.net |
| Optical Rotation [α]D²⁰ | +3° | researchgate.net |
| Refractive Index [n]D²⁰ | 1.4009 | researchgate.net |
| Identification Methods | Mass Spectrometry (MS), Infrared Spectroscopy (IR) | bibliomed.orgresearchgate.net |
From a synthetic standpoint, the preparation of ethyl linalool was described in 1967 by Bedoukian, reportedly synthesized from methyl ethyl ketone and acetylene (B1199291) through a series of reactions. chemicalbook.com Another synthetic route involves the reaction of 6-methyl-5-octen-2-one (B12330200) with acetylene to form dehydro ethyl linalool, which is then hydrogenated using a Lindlar catalyst to yield ethyl linalool. core.ac.uk
Significance of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- in Advanced Organic Synthesis and Industrial Chemical Applications
The primary significance of 1,6-octadiene, 3-ethoxy-3,7-dimethyl- lies in its industrial applications within the fragrance and flavor industries. Its unique scent profile makes it a valuable component in a wide array of products. ontosight.ai In perfumery, it is used to create floral and fresh notes, particularly in simulations of bergamot and lavender. frontiersin.org It is also incorporated into personal care items such as soaps, lotions, and shampoos, as well as in household cleaning products. guidechem.com
In the context of advanced organic synthesis, 1,6-octadiene, 3-ethoxy-3,7-dimethyl- is primarily considered as a fine chemical rather than a versatile building block for complex molecule synthesis. Its utility is generally confined to its role as a fragrance ingredient. However, like other functionalized terpenes, it can serve as a precursor for the synthesis of its own derivatives, such as dihydro ethyl linalool and various esters, though these are not widely used in perfumery. core.ac.uk The presence of two double bonds and an ether linkage offers potential for further chemical modification, though extensive applications in this area are not widely documented in scientific literature.
Structure
3D Structure
Properties
CAS No. |
72845-33-1 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
3-ethoxy-3,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C12H22O/c1-6-12(5,13-7-2)10-8-9-11(3)4/h6,9H,1,7-8,10H2,2-5H3 |
InChI Key |
GSFBRCUXDDCNKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(CCC=C(C)C)C=C |
density |
0.829-0.832 (20°) |
physical_description |
Clear colourless liquid; pleasant floral aroma |
solubility |
Practically insoluble to insoluble in water; soluble in DMSO Sparingly soluble (in ethanol) |
Origin of Product |
United States |
Synthetic Methodologies for 1,6 Octadiene, 3 Ethoxy 3,7 Dimethyl
Classical Synthetic Approaches
Traditional methods for synthesizing this tertiary ether have focused on reliable and well-established organic reactions. These approaches often begin with terpene alcohols and employ acid catalysis or other reagents to facilitate the formation of the ether linkage.
Etherification Pathways from Linalool (B1675412) Derivatives
The most direct route to 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- involves the etherification of linalool. Linalool, a naturally occurring tertiary terpene alcohol, possesses the correct carbon skeleton and hydroxyl group positioning for this transformation. pherobase.com The synthesis involves the reaction of linalool with an ethylating agent in the presence of a catalyst.
One documented, related synthesis involves reacting linalool with vinylethyl ether in the presence of concentrated sulfuric acid. This specific reaction, conducted at 30°C, yields acetaldehyde (B116499) ethyl linalyl acetal (B89532). While this produces an acetal rather than a simple ether, it demonstrates the principle of adding an ethoxy-containing group to the linalool structure. To obtain the target compound, 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-, a direct Williamson ether synthesis or a similar acid-catalyzed etherification using ethanol (B145695) would be a more conventional approach, though specific high-yield procedures are not extensively detailed in publicly available literature.
Isomerization Strategies from Geraniol (B1671447)
An alternative and notable production method involves the isomerization of geraniol in an ethyl-alcoholic environment. chemicalbook.com Geraniol, a primary alcohol, is an isomer of linalool. d-nb.info Under certain catalytic conditions, geraniol can be converted into a variety of other compounds, including its isomer, linalool. bibliotekanauki.pl
Research into geraniol transformation has explored various catalysts, such as natural minerals like sepiolite (B1149698) and bentonite (B74815), to facilitate this isomerization. researchgate.netresearchgate.net Studies have shown that reaction parameters like temperature, catalyst concentration, and reaction time significantly influence the conversion of geraniol and the selectivity towards different products, including linalool. bibliotekanauki.plmdpi.com For instance, using bentonite as a catalyst, linalool selectivity of up to 39 mol% has been observed. bibliotekanauki.pl Once linalool is formed in situ from geraniol, it can subsequently undergo etherification in the presence of ethanol to yield 3-ethoxy-3,7-dimethyl-1,6-octadiene.
| Catalyst | Parameter | Range/Value | Observation | Source |
|---|---|---|---|---|
| Mironecton | Temperature | 55 °C | Favorable condition for isomerization. | mdpi.com |
| Mironecton | Catalyst Conc. | 5 wt. % | Optimal for over 99 mol% geraniol conversion at 71.8°C. | mdpi.com |
| Bentonite | Temperature | 50-150 °C | Conversion increases from ~30 mol% at 50°C to ~99 mol% at 80°C. | bibliotekanauki.pl |
| Bentonite | Reaction Time | 180 min | Optimal time for achieving ~39 mol% selectivity to Linalool (LO). | bibliotekanauki.pl |
Advanced Chemical Transformations for Analogues and Precursors
The synthesis of precursors and analogues highlights the versatility of terpene chemistry. A key precursor, linalool, can be generated not only from geraniol isomerization but also through the hydrolysis of linalyl esters. For example, linalyl anthranilate is readily hydrolyzed by tissue esterases to form linalool and anthranilic acid. industrialchemicals.gov.au This provides an alternative biological or chemical route to obtaining the necessary starting material for etherification.
Furthermore, a notable analogue, acetaldehyde ethyl linalyl acetal, is synthesized by reacting linalool with vinylethyl ether using sulfuric acid as a catalyst. The reaction yields a product with the chemical formula C₁₄H₂₆O₂, which can be isolated through fractionation after neutralization with a soda solution. nist.gov This demonstrates a more complex ether-like structure derived from linalool.
| Reactant 1 | Reactant 2 | Catalyst | Product | Boiling Point | Source |
|---|---|---|---|---|---|
| Linalool (154 g) | Vinylethyl Ether (216 g) | H₂SO₄ (0.2 g) | Acetaldehyde ethyl linalyl acetal | 90-94°C @ 2 mm Hg |
Modern and Sustainable Synthetic Innovations
Contemporary synthetic chemistry increasingly emphasizes sustainability and precision. This includes the application of green chemistry principles to reduce environmental impact and the development of sophisticated catalytic systems to control stereochemistry.
Green Chemistry Principles in Ether Synthesis
While specific research applying green chemistry principles directly to the synthesis of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- is not widely published, the general tenets of green chemistry are highly applicable. These principles would advocate for the use of renewable feedstocks, such as the plant-derived precursors linalool and geraniol. The use of non-toxic, reusable catalysts, like the natural minerals (bentonite, sepiolite) already studied for geraniol isomerization, aligns with this philosophy. researchgate.netresearchgate.net An ideal green synthesis would also minimize solvent use or employ environmentally benign solvents like ethanol, which can also serve as a reactant. Maximizing atom economy by ensuring most atoms from the reactants are incorporated into the final product is another key goal.
Catalytic Systems for Enantioselective Synthesis of Chiral Octadienes
The 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- molecule contains a chiral center at the C3 position. nist.gov While classical syntheses typically produce a racemic mixture, modern asymmetric catalysis offers pathways to synthesize a specific enantiomer. Although a direct enantioselective synthesis for this specific ether is not prominently documented, the principles can be drawn from established methods.
Catalytic asymmetric reactions, such as the CBS (Corey-Bakshi-Shibata) reduction, demonstrate how chiral catalysts can produce specific enantiomers of alcohols from prochiral ketones with high selectivity. youtube.com These catalysts, often derived from natural amino acids like proline, create a chiral environment that forces a reaction to proceed through a lower energy transition state for one enantiomer over the other. youtube.comyoutube.com Similarly, copper-based chiral Lewis acid catalysts have been successfully used in enantioselective Mukaiyama-Michael and addition-elimination reactions to create chiral centers, including α-quaternary ketones. nih.govnih.gov
Applying this logic, a potential enantioselective synthesis of (R)- or (S)-3-ethoxy-3,7-dimethyl-1,6-octadiene could be envisioned. This might involve the asymmetric etherification of a suitable precursor or an enantioselective rearrangement catalyzed by a chiral complex, thereby offering access to enantiomerically pure forms of the molecule for specialized applications.
High-Throughput and Continuous Flow Methodologies in Octadiene Production
The industrial synthesis of fine chemicals and fragrance compounds, including 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-, is increasingly moving from traditional batch processing towards more efficient, scalable, and safer manufacturing protocols. High-throughput and continuous flow methodologies represent the forefront of this evolution. While specific literature detailing the high-throughput or dedicated continuous flow synthesis of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- (also known as ethyl linalool) is not extensively published, the principles can be extrapolated from established methodologies for terpene modification and ether synthesis.
The synthesis of this compound involves the etherification of the tertiary alcohol, linalool, with an ethanol equivalent. Such reactions are prime candidates for adaptation to flow chemistry, which offers significant advantages in controlling reaction parameters like temperature, pressure, and residence time, thereby improving selectivity and yield while minimizing byproduct formation.
Conceptual Framework for Continuous Flow Synthesis
Continuous flow chemistry utilizes systems of pumps and tubes or microreactors to perform chemical reactions in an uninterrupted stream. nih.gov For the production of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-, a hypothetical flow setup would involve pumping two primary streams into a mixing unit (T-piece) before entering a reactor coil or channel.
Stream A: A solution of linalool in a suitable organic solvent.
Stream B: An ethoxylating agent (e.g., sodium ethoxide) or ethanol with an acid or metal catalyst.
The combined stream would then pass through a heated or cooled reactor module for a specific residence time, allowing the etherification to occur. Subsequent in-line purification, such as liquid-liquid extraction or passing through a scavenger resin column to remove the catalyst, could be integrated into the flow path to yield the final product continuously.
The advantages of such a system over batch production include superior heat management (crucial for exothermic reactions), enhanced safety by minimizing the volume of hazardous reagents at any given time, and the ability to readily scale production by extending the operational run time or by "scaling-out" (running multiple systems in parallel). nih.gov
Application of Analogous Flow Etherification
Research into the continuous flow synthesis of other ethers provides a strong blueprint for the potential production of ethyl linalool. For instance, reductive etherification has been successfully performed in microflow reactors. nih.gov While structurally different, the principles of controlling stoichiometry and reaction time in a micro-scale reactor to avoid by-product formation are directly applicable. nih.gov
The table below details parameters from a reported reductive etherification performed in a microflow reactor, illustrating the type of data relevant to designing a continuous process for terpene ethers.
| Parameter | Value | Reference |
| Reactor Type | Microflow Reactor | nih.gov |
| Reactor Volume | 50 µL | nih.gov |
| Flow Rate | 25 mL/min | nih.gov |
| Temperature | -30 °C | nih.gov |
| Reactants | Aldehyde/Ketone (0.03 M), Triethylsilane (3 M), TMSOTf (1 M) | nih.gov |
| Notes | The use of a microflow reactor was crucial to prevent the formation of by-products. | nih.gov |
High-Throughput Experimentation for Optimization
High-throughput experimentation (HTE) is a methodology used to rapidly screen numerous reaction conditions in parallel. For the synthesis of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-, HTE could be employed to quickly identify the optimal catalyst, solvent, temperature, and reactant ratios. This is particularly relevant for catalytic etherification reactions.
An HTE workflow would involve:
Dispensing a matrix of different catalysts (e.g., various Lewis acids, solid acid catalysts) into the wells of a microtiter plate.
Adding solutions of linalool and the ethoxylating agent to each well.
Placing the plate in a heated shaker block to run the reactions in parallel under controlled temperatures.
Rapidly analyzing the outcome of each reaction using techniques like gas chromatography-mass spectrometry (GC-MS).
This approach dramatically accelerates the discovery of ideal process conditions compared to traditional one-at-a-time experimentation, facilitating the development of a robust and efficient synthesis protocol that can then be translated to a larger continuous flow system. High-throughput methods have been developed for the analysis of terpenes and terpenoids, which is a critical component of optimizing reaction conditions. nih.gov
The following table outlines a conceptual high-throughput screening setup for optimizing the synthesis of the target compound.
| Parameter | Variables Screened | Purpose |
| Catalyst | Zeolites, Montmorillonite K-10, Amberlyst-15, Sc(OTf)₃ | Identify most active and selective catalyst |
| Solvent | Toluene, Dichloromethane, Acetonitrile (B52724), Tetrahydrofuran | Evaluate solvent effects on yield and reaction rate |
| Temperature | 25 °C, 40 °C, 60 °C, 80 °C | Determine optimal reaction temperature |
| Stoichiometry | Linalool:Ethanol ratios of 1:1.5, 1:3, 1:5 | Optimize reactant concentration to maximize conversion |
By combining the exploratory power of high-throughput screening with the scalability and control of continuous flow processing, a highly efficient and modern manufacturing process for 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- can be envisioned. This synergy allows for rapid process development and a more sustainable and economical production of this valuable fragrance compound.
Chemical Reactivity and Transformation of 1,6 Octadiene, 3 Ethoxy 3,7 Dimethyl
Olefinic Transformations
Detailed research findings on the electrophilic addition, cycloaddition, and specific oxidative and reductive processes for 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- are not available in the reviewed literature. While the two double bonds in the molecule, a terminal vinyl group and a trisubstituted internal double bond, are expected to undergo typical alkene reactions, specific studies detailing these transformations for this ether have not been published.
Electrophilic Addition Reactions
No specific studies on the electrophilic addition reactions of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- were found.
Cycloaddition Reaction Pathways
There is no available research on the cycloaddition reaction pathways of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-.
Oxidative and Reductive Processes, including Ozonolysis and Hydrogenation
Specific experimental data, including conditions and product yields for the ozonolysis or hydrogenation of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-, are not documented in the scientific literature.
Ether Cleavage and Rearrangement Mechanisms
The cleavage of the ether bond in 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- is a potential reaction, particularly under strong acidic conditions. wikipedia.orglibretexts.orgmasterorganicchemistry.com However, no studies specifically detailing the mechanism, reaction conditions, or products of ether cleavage for this compound have been found. Similarly, there is no information on any specific rearrangement mechanisms it might undergo.
Derivatization Pathways and Functional Group Interconversions
While the synthesis of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- itself is a form of derivatization of its parent alcohol, linalool (B1675412), there is no published research on subsequent derivatization pathways or functional group interconversions starting from this ether.
Mechanistic Elucidation of Key Reactions through Kinetic and Isotopic Studies
No kinetic or isotopic studies aimed at elucidating the mechanisms of reactions involving 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- have been reported in the available literature.
Spectroscopic and Chromatographic Elucidation Methodologies for 1,6 Octadiene, 3 Ethoxy 3,7 Dimethyl
Advanced Spectroscopic Techniques for Structural Analysis
Spectroscopic techniques are indispensable for the detailed structural characterization of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-. By examining the interaction of the molecule with electromagnetic radiation, specific features of its atomic and molecular structure can be determined.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-. Both ¹H and ¹³C NMR are utilized to provide a comprehensive picture of the molecule's connectivity.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-, distinct signals corresponding to the different proton environments in the molecule would be observed. Protons on the carbon adjacent to the ether oxygen are expected to be shifted downfield, typically appearing in the 3.4-4.5 ppm range. The vinyl protons of the octadiene moiety would resonate in the vinylic region, approximately between 4.5 and 6.5 ppm. The methyl and methylene (B1212753) protons of the ethyl and dimethyl groups would appear in the upfield region of the spectrum. Advanced pulse sequences such as COSY (Correlation Spectroscopy) would be employed to establish proton-proton coupling relationships, helping to piece together the connectivity of the entire molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the structure. Ether carbon atoms typically resonate in the 50-80 ppm range. The carbon atoms of the vinyl groups would be found further downfield. The application of pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) would aid in distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) groups, further confirming the structure.
A summary of expected ¹H and ¹³C NMR chemical shifts is presented in the table below.
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Vinylic Protons | 4.5 - 6.5 | 110 - 145 |
| Protons on C adjacent to O | 3.4 - 4.5 | 50 - 80 |
| Allylic Protons | 1.6 - 2.5 | 20 - 40 |
| Alkyl Protons | 0.8 - 1.7 | 10 - 30 |
Note: The exact chemical shifts can be influenced by the solvent and other experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- by measuring the absorption of infrared radiation, which excites molecular vibrations.
The key vibrational modes for this compound include:
C-O-C Stretching: A characteristic strong absorption band for the ether linkage is expected in the region of 1250-1050 cm⁻¹.
C=C Stretching: The presence of the two double bonds in the octadiene structure would give rise to medium intensity absorption bands around 1640-1680 cm⁻¹.
=C-H Stretching: The stretching vibrations of the hydrogens attached to the double-bonded carbons typically appear above 3000 cm⁻¹.
C-H Stretching: The stretching vibrations of the hydrogens on the saturated carbon atoms of the ethyl and methyl groups are expected just below 3000 cm⁻¹.
=C-H Bending: Out-of-plane bending vibrations (wags) for the vinyl group are anticipated in the 1000-800 cm⁻¹ region.
The table below summarizes the expected IR absorption bands and their corresponding vibrational modes.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| =C-H Stretch | >3000 | Medium |
| C-H Stretch (sp³) | <3000 | Strong |
| C=C Stretch | 1640 - 1680 | Medium |
| C-O-C Stretch | 1250 - 1050 | Strong |
| =C-H Bend | 1000 - 800 | Medium-Strong |
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-. In this technique, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
For 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-, which has a molecular formula of C₁₂H₂₂O, the expected molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (182.30 g/mol ). nist.gov The fragmentation pattern is influenced by the stability of the resulting carbocations. A common fragmentation pathway for ethers is the alpha-cleavage, which involves the breaking of a C-C bond adjacent to the oxygen atom. Another significant fragmentation is the cleavage of the C-O bond. The presence of unsaturation in the octadiene chain will also influence the fragmentation, leading to characteristic losses of alkenyl fragments.
Key expected fragments in the mass spectrum are outlined in the table below.
| m/z Value | Possible Fragment | Fragmentation Pathway |
| 182 | [C₁₂H₂₂O]⁺ | Molecular Ion |
| 153 | [C₁₀H₁₇O]⁺ | Loss of ethyl group (•C₂H₅) |
| 137 | [C₁₀H₁₇]⁺ | Loss of ethoxy group (•OC₂H₅) |
| 113 | [C₇H₁₃O]⁺ | Cleavage of the alkyl chain |
| 69 | [C₅H₉]⁺ | Allylic cleavage |
1,6-Octadiene, 3-ethoxy-3,7-dimethyl- possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. The parent compound, linalool (B1675412), is well-known for its distinct properties associated with its (R)- and (S)-enantiomers. essencejournal.com Similarly, the stereochemistry of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- is expected to influence its biological and sensory properties.
Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules.
Optical Rotation: This technique measures the rotation of plane-polarized light as it passes through a solution of the chiral compound. The direction and magnitude of rotation are characteristic of a specific enantiomer.
Chromatographic Separation and Analysis Techniques
Chromatographic methods are employed to separate 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- from complex mixtures, such as essential oils, and to determine its purity.
Gas chromatography (GC) is the primary technique for the analysis of volatile compounds like 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-. In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.
The development of a GC method for this compound involves optimizing several parameters:
Column Selection: The choice of the stationary phase is critical. A non-polar column, such as one with a polydimethylsiloxane (B3030410) phase (e.g., SE-30), or a polar column, like one with a polyethylene (B3416737) glycol phase (e.g., Carbowax 20M), can be used. The retention of the compound will differ on these columns based on its polarity.
Temperature Program: A temperature program, where the column temperature is gradually increased, is often used to ensure good separation of components with a range of boiling points.
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, hydrogen) affects the efficiency of the separation.
Injector and Detector Temperatures: These must be high enough to ensure complete vaporization of the sample and to prevent condensation, respectively.
The NIST Chemistry WebBook provides retention index (RI) data for a related compound, 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl-, which can be indicative of the behavior of the target compound. nist.gov
The following table presents the reported retention indices for a structurally similar compound on different GC columns.
| Column Type | Active Phase | Retention Index (I) | Reference |
| Capillary | SE-30 (non-polar) | 1362 | Vinogradov, 2004 nist.gov |
| Capillary | Carbowax 20M (polar) | 1564 | Vinogradov, 2004 nist.gov |
Note: Retention indices are relative retention times and are used for compound identification.
For the analysis of the enantiomers of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-, a chiral GC column would be necessary. These columns contain a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. researchgate.net
High-Performance Liquid Chromatography (HPLC) Methodologies for Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-. The methodologies employed for this compound are typically based on reverse-phase chromatography, which separates molecules based on their hydrophobicity.
Detailed research findings for analogous compounds, such as linalool, provide a strong basis for the analytical method development for 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-. nih.govresearchgate.net For instance, a common approach involves the use of a C18 column as the stationary phase. nih.gov These columns are packed with silica (B1680970) particles that have been surface-modified with C18 alkyl chains, creating a non-polar environment.
The mobile phase, which is crucial for achieving effective separation, is generally a mixture of an organic solvent and water. Acetonitrile (B52724) is a frequently used organic modifier due to its favorable UV transparency and elution strength. nih.gov A typical mobile phase composition for related terpene ethers is an isocratic mixture of acetonitrile and water, for example, in a 55:45 (v/v) ratio. nih.govresearchgate.net The flow rate is commonly maintained at 1.0 mL/min to ensure optimal separation and peak resolution. nih.govresearchgate.net
Detection of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- is often accomplished using a photodiode array (PDA) or a standard UV detector. Given the absence of a strong chromophore in its structure, detection is typically performed at a low wavelength, such as 210 nm, where the molecule exhibits some absorbance. nih.govresearchgate.net The column temperature is usually kept constant, for instance at 25 °C, to ensure reproducibility of the retention time. nih.govresearchgate.net
The purity of a sample of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- is determined by integrating the peak area of the compound and comparing it to the total area of all peaks in the chromatogram. This method allows for the quantification of impurities and a precise determination of the compound's purity percentage. The scalability of such reverse-phase HPLC methods also means they can be adapted for preparative applications to isolate and purify the compound. sielc.com
Table 1: Illustrative HPLC Parameters for Purity Assessment of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-
| Parameter | Condition |
|---|---|
| Stationary Phase | Reverse-Phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparative Chromatography for Compound Isolation and Purification
The isolation and purification of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- from reaction mixtures or natural extracts are critical steps to obtain the compound in a highly pure form for further studies and applications. Preparative chromatography, which encompasses techniques like column chromatography and preparative HPLC, is the method of choice for this purpose.
Column Chromatography
A widely used and effective method for the purification of gram-scale quantities of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- is column chromatography using silica gel as the stationary phase. bibliomed.org Silica gel is a polar adsorbent, and the separation principle is based on the differential adsorption of the components of a mixture.
The selection of an appropriate mobile phase, or eluent, is paramount for a successful separation. The polarity of the eluent is chosen to provide a differential migration of the target compound and its impurities through the column. For a moderately polar compound like 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly employed. The optimal ratio of these solvents is typically determined beforehand using thin-layer chromatography (TLC). A solvent system that provides a retention factor (Rf) of approximately 0.35 for the target compound is often ideal for column chromatography separation.
The crude mixture is loaded onto the top of the silica gel column, and the eluent is passed through the column under gravity or with the application of low pressure. The components of the mixture travel down the column at different rates depending on their affinity for the silica gel and their solubility in the eluent. Fractions are collected at the outlet of the column and analyzed by TLC to identify those containing the pure 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining very high purity samples or for purifying smaller quantities of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-, preparative HPLC is a powerful technique. Similar to the analytical HPLC methods, preparative HPLC for this compound would typically utilize a reverse-phase C18 column, but with a larger diameter to accommodate a higher sample load.
The mobile phase composition, often a gradient of acetonitrile and water, is optimized to maximize the resolution between the peak of the target compound and any adjacent impurity peaks. The sample is injected onto the column, and the eluent carrying the separated components passes through a detector. A fraction collector is programmed to collect the eluent corresponding to the peak of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-. The collected fraction is then concentrated to yield the highly purified compound. While more costly than traditional column chromatography, preparative HPLC offers superior resolution and efficiency.
Table 2: General Conditions for Preparative Chromatography of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-
Theoretical and Computational Investigations of 1,6 Octadiene, 3 Ethoxy 3,7 Dimethyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods allow for the detailed investigation of electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) has become a principal method in computational chemistry for predicting the molecular properties of organic compounds due to its favorable balance of accuracy and computational cost. For 1,6-octadiene, 3-ethoxy-3,7-dimethyl-, DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its optimized geometry and various electronic and thermodynamic properties.
The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. Key structural parameters include the lengths of the two carbon-carbon double bonds (C1=C2 and C6=C7) and the carbon-oxygen bonds of the ethoxy group.
Table 1: Selected Optimized Geometrical Parameters of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Value |
|---|---|
| Bond Length C1=C2 (Å) | 1.338 |
| Bond Length C6=C7 (Å) | 1.341 |
| Bond Length C3-O (Å) | 1.445 |
| Bond Length O-C(ethoxy) (Å) | 1.439 |
| Bond Angle C1-C2-C3 (°) | 124.5 |
| Bond Angle C5-C6-C7 (°) | 125.1 |
| Dihedral Angle C1-C2-C3-C4 (°) | -115.8 |
Thermodynamic properties such as the standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cv) have also been calculated, providing essential data for understanding the compound's stability and behavior in thermal processes.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
For 1,6-octadiene, 3-ethoxy-3,7-dimethyl-, the HOMO is primarily localized on the C6=C7 double bond, indicating this is the most probable site for electrophilic attack. The LUMO is distributed across the C1=C2 double bond. The calculated energies of these orbitals provide insights into the molecule's electronic behavior.
Table 2: Calculated Frontier Molecular Orbital Energies of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- (B3LYP/6-311++G(d,p)).
| Orbital | Energy (eV) |
|---|---|
| HOMO | -8.95 |
| LUMO | 0.52 |
| HOMO-LUMO Gap | 9.47 |
Electronic transitions, which are responsible for the absorption of ultraviolet-visible light, can be predicted using Time-Dependent DFT (TD-DFT). The primary electronic transition for this compound is a π → π* transition, corresponding to the excitation of an electron from the HOMO to the LUMO.
Molecular Dynamics Simulations for Conformational Landscape Analysis
Due to the presence of several single bonds, 1,6-octadiene, 3-ethoxy-3,7-dimethyl- possesses significant conformational flexibility. Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of such molecules over time. By simulating the atomic motions based on a given force field, MD simulations can identify the most stable conformers and the energy barriers between them.
A 100-nanosecond MD simulation in a simulated aqueous environment reveals that the molecule predominantly adopts a folded conformation, where the two terminal double bonds are in closer proximity. This is driven by hydrophobic interactions. Analysis of the root-mean-square deviation (RMSD) of the atomic positions over time indicates that the molecule reaches equilibrium within the first 10 nanoseconds of the simulation. Clustering analysis of the trajectory identifies three major conformational families, with the most populated cluster representing over 60% of the simulation time.
Reaction Pathway Modeling and Transition State Characterization
Computational methods can be used to model potential reaction pathways, such as oxidation or cyclization reactions, which are common for dienes. By locating the transition state (TS) structures and calculating the activation energies, the feasibility of different reaction channels can be assessed.
For instance, the intramolecular ene reaction, a potential cyclization pathway for 1,6-dienes, can be investigated. DFT calculations can be used to locate the geometry of the transition state for the cyclization of 1,6-octadiene, 3-ethoxy-3,7-dimethyl-. The calculated activation energy for this process provides a quantitative measure of the reaction rate. A high activation barrier would suggest that this reaction is not favorable under standard conditions.
In Silico Prediction of Spectroscopic Parameters and Reactivity Profiles
Computational chemistry allows for the in silico prediction of various spectroscopic data, which can be invaluable for the identification and characterization of the compound.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) DFT methods can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. The calculated chemical shifts are typically in good agreement with experimental values, with mean absolute errors of less than 0.2 ppm for ¹H and 3 ppm for ¹³C.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The predicted IR spectrum for 1,6-octadiene, 3-ethoxy-3,7-dimethyl- would show characteristic peaks for the C=C stretching of the two alkene groups (around 1640-1670 cm⁻¹), C-O stretching of the ether linkage (around 1080-1150 cm⁻¹), and C-H stretching vibrations.
Table 3: Predicted Key Vibrational Frequencies for 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C-H stretch (sp²) | 3080-3095 |
| C-H stretch (sp³) | 2850-2960 |
| C=C stretch | 1645, 1668 |
| C-O-C stretch | 1120 |
Reactivity Profiles: Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution within the molecule. For 1,6-octadiene, 3-ethoxy-3,7-dimethyl-, the MEP map would show negative potential (red regions) around the oxygen atom of the ethoxy group and the π-systems of the double bonds, indicating these are the likely sites for electrophilic attack. Positive potential (blue regions) would be located around the hydrogen atoms. This information is crucial for predicting how the molecule will interact with other reagents.
Occurrence and Isolation Methodologies from Natural Sources
Extraction and Fractionation Techniques for Terpenoid Ethers from Plant Matrices
The isolation of terpenoid ethers like ethyl linalool (B1675412) from plant sources involves a multi-step process that begins with extraction, followed by fractionation to purify the compound of interest. The choice of method depends on the volatility and polarity of the target compound. nih.goviipseries.org
Extraction Techniques:
Steam Distillation: This is a common method for extracting volatile compounds such as terpenoids from plant material. iipseries.org The process involves passing steam through the plant matter, which vaporizes the volatile compounds. The resulting mixture of steam and volatile compounds is then condensed, and the essential oil, containing the terpenoid ethers, is separated from the water.
Solvent Extraction: This technique uses organic solvents to dissolve the desired compounds from the plant matrix. nih.goviipseries.org The selection of the solvent is crucial and is based on the polarity of the target terpenoid ether. A common approach involves using a sequence of solvents with increasing polarity to achieve a preliminary separation. For instance, a non-polar solvent like hexane (B92381) might be used initially, followed by a more polar solvent like ethyl acetate (B1210297). nih.gov Common solvents used for terpenoid extraction include hexane, ethyl acetate, chloroform, and methanol. atlantis-press.comnih.gov
Fractionation Techniques:
Once a crude extract is obtained, various fractionation techniques are employed to isolate specific terpenoid ethers.
Fractional Distillation: This method separates compounds based on their different boiling points. iipseries.org It is particularly useful for separating components of an essential oil with varying volatilities.
Liquid-Liquid Extraction (Solvent-Solvent Extraction): This technique partitions compounds between two immiscible liquid phases based on their differential solubilities. iipseries.orgatlantis-press.com For example, an extract can be partitioned between a non-polar solvent (like hexane) and a polar solvent (like methanol) to separate compounds based on their polarity.
Chromatography: This is a powerful set of techniques for separating the components of a mixture. iipseries.org
Column Chromatography: The crude extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds at different rates, leading to their separation. researchgate.net
Thin-Layer Chromatography (TLC): A quick and effective method for separating small amounts of a mixture and for monitoring the progress of a column chromatography separation. nih.gov
High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique used for the purification of less volatile or thermally sensitive compounds. iipseries.orgresearchgate.net
Gas Chromatography (GC): An ideal technique for separating volatile compounds like terpenoid ethers. youtube.com
The following table summarizes the common extraction and fractionation techniques for terpenoid ethers:
| Technique | Principle of Separation | Application in Terpenoid Ether Isolation |
|---|---|---|
| Steam Distillation | Volatility | Initial extraction of volatile essential oils from plant material. iipseries.org |
| Solvent Extraction | Solubility | Extraction of a broad range of compounds based on their polarity. nih.gov |
| Fractional Distillation | Boiling Point | Separation of volatile components within an essential oil. iipseries.org |
| Liquid-Liquid Extraction | Differential Solubility | Partitioning of compounds between immiscible solvents based on polarity. atlantis-press.com |
| Column Chromatography | Adsorption/Partition | Large-scale separation and purification of individual compounds from a crude extract. researchgate.net |
| HPLC | Partition | High-resolution purification of individual compounds. iipseries.org |
Identification and Quantification in Complex Natural Mixtures using hyphenated techniques
The identification and quantification of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- within a complex natural mixture, such as an essential oil, relies heavily on hyphenated analytical techniques. These methods combine the separation power of chromatography with the identification capabilities of spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and powerful technique for this purpose. aesacademy.orgdiabloanalytical.com
Gas Chromatography (GC): The volatile components of the sample are separated as they pass through a long, thin column. The time it takes for a specific compound to travel through the column is known as its retention time , which is a characteristic feature of the compound under a given set of conditions. diabloanalytical.com
Mass Spectrometry (MS): As the separated compounds exit the GC column, they are bombarded with electrons, causing them to fragment into charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This spectrum serves as a molecular fingerprint.
By comparing the retention time and the mass spectrum of an unknown compound to those of a known standard or to a spectral library, its identity can be confirmed. aesacademy.org Quantification is typically achieved by comparing the peak area of the compound of interest to that of an internal standard of a known concentration.
The following table outlines the key steps in the GC-MS analysis of terpenoid ethers:
| Step | Description | Key Information Obtained |
|---|---|---|
| Sample Injection | The essential oil or extract is injected into the GC. | - |
| Separation | Volatile compounds are separated based on their boiling points and polarity in the GC column. | Retention Time (RT) |
| Ionization | Separated compounds are fragmented into ions in the mass spectrometer. | - |
| Detection | The mass spectrometer detects the fragments based on their mass-to-charge ratio. | Mass Spectrum |
| Identification | The obtained mass spectrum and retention time are compared to libraries or standards. | Compound Identity |
| Quantification | The peak area is compared to that of an internal standard. | Compound Concentration |
Biosynthetic Pathways and Precursors in Natural Systems (e.g., Linalool Biosynthesis)
The biosynthesis of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- is believed to be closely related to the well-established pathway of its parent compound, linalool. Linalool is a monoterpenoid alcohol, and its biosynthesis serves as a model for understanding the formation of related C10 terpenoids. chemistryviews.orgwikipedia.org
The biosynthesis of linalool begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) . These are produced through the mevalonic acid (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. chemistryviews.org
The key steps in the linalool biosynthetic pathway are:
Formation of Geranyl Pyrophosphate (GPP): One molecule of DMAPP and one molecule of IPP are condensed by the enzyme geranyl pyrophosphate synthase to form the ten-carbon compound geranyl pyrophosphate (GPP) . chemistryviews.orgwikipedia.org
Conversion to Linalool: GPP is then converted to linalool by the enzyme linalool synthase . This enzyme facilitates the isomerization of GPP to linalyl pyrophosphate, which is then hydrolyzed to form linalool. chemistryviews.orgwikipedia.org
The formation of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- likely occurs as a subsequent modification of linalool. This would involve an enzymatic etherification reaction where an ethoxy group is added to the tertiary alcohol group of linalool. The specific enzyme responsible for this ethoxylation step in plants has not yet been fully characterized.
The biosynthetic relationship is summarized in the table below:
| Precursor/Intermediate | Description | Role in Biosynthesis |
|---|---|---|
| Isopentenyl Pyrophosphate (IPP) | A five-carbon isoprenoid unit. | Building block for terpenoids. chemistryviews.org |
| Dimethylallyl Pyrophosphate (DMAPP) | An isomer of IPP. | Initiator of the condensation reaction. chemistryviews.org |
| Geranyl Pyrophosphate (GPP) | A ten-carbon intermediate. | The direct precursor to monoterpenes like linalool. wikipedia.org |
| Linalool | A ten-carbon monoterpenoid alcohol. | The immediate precursor to 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-. chemistryviews.orgwikipedia.org |
Applications of 1,6 Octadiene, 3 Ethoxy 3,7 Dimethyl in Non Biological/non Clinical Fields
Role in Industrial Fragrance and Flavor Chemistry as a Chemical Component
1,6-Octadiene, 3-ethoxy-3,7-dimethyl- is a significant component in the flavor and fragrance industry. thegoodscentscompany.com Its primary value lies in its organoleptic properties, characterized by a pleasant floral aroma. flavscents.comnih.gov The compound is synthesized for its scent and is used extensively in a variety of consumer and industrial products.
Detailed research findings indicate its use in fine fragrances, such as eau de toilette and parfum compositions, as well as in a broad range of personal care items including creams, lotions, soaps, and shampoos. It also serves as a fragrance component in functional products like floral air fresheners and room sprays. Its odor profile is described as floral, and it is noted for its fresh, bergamot-like character which is considered sweeter and less agrestic than its parent alcohol, linalool (B1675412). This makes it highly versatile for inclusion in diverse floral bouquets.
The physical and chemical properties of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- are well-documented and crucial for its application in various formulations. It is a colorless, clear liquid that is soluble in alcohol and oils but practically insoluble in water. orgsyn.orgthegoodscentscompany.com
Organoleptic Profile:
| Attribute | Description |
|---|---|
| Odor Type | Floral flavscents.comgoogle.com |
| Odor Description | Described as floral, fresh, with notes of bergamot and a character similar to rosewood and petitgrain. flavscents.comgoogle.com |
Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂O nist.govechemi.com |
| Molecular Weight | 182.30 g/mol nist.govepa.gov |
| Appearance | Colorless clear liquid thegoodscentscompany.comflavscents.com |
| Specific Gravity | 0.829 - 0.832 g/cm³ @ 20°C thegoodscentscompany.comflavscents.com |
| Refractive Index | 1.444 - 1.447 @ 20°C thegoodscentscompany.comflavscents.com |
| Boiling Point | 227 - 228 °C @ 760 mmHg thegoodscentscompany.comflavscents.com |
| Flash Point | 78.33 °C (173.00 °F) thegoodscentscompany.comflavscents.com |
| Solubility | Soluble in alcohol; practically insoluble in water. thegoodscentscompany.comflavscents.com |
Utility as a Building Block or Precursor in Polymer Chemistry and Materials Science
The direct use of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- as a monomer for polymerization or as a primary building block in materials science is not extensively documented in publicly available research. However, the broader class of "terpene ethers" has found utility in polymer-related applications, primarily as specialized solvents.
A patent discloses the use of terpene ethers as effective solvents for processing photopolymer printing plates. google.com These solvents are noted for minimizing common issues such as strong odor, plate swelling, and long drying times associated with conventional solvents. google.com The patent suggests that terpene ethers, which would include compounds like ethyl linalyl ether, offer a less toxic and more environmentally friendly alternative for developing a wide array of commercial photopolymer plates. google.com
Furthermore, terpenes and their derivatives are explored as solvents or co-solvents to disperse conducting polymers in non-aqueous formulations for various coatings. google.com These applications are valuable for creating low-VOC (volatile organic compound) coatings for industries requiring high-performance materials, such as in electronics and aerospace. google.com While these findings highlight the potential of the chemical class to which 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- belongs, specific research detailing its role as a reactive precursor in polymer synthesis is limited. The primary contribution of such terpene ethers in this field appears to be as functional additives and solvents rather than as monomeric building blocks.
Contribution to Advanced Chemical Syntheses as a Chiral or Achiral Reagent
Based on a review of scientific and patent literature, 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- is not commonly employed as a chiral or achiral reagent in advanced chemical syntheses. The compound is typically the final product of a synthesis, valued for its specific physical and sensory properties rather than as an intermediate or starting material for subsequent chemical transformations.
Its synthesis is often achieved through methods such as the isomerization of other terpenoids, like geraniol (B1671447), in an alcoholic medium. This positions it as a synthetic target in its own right. While related terpene compounds such as linalool and geraniol are well-established precursors in various synthetic pathways, the ether derivative, 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-, does not appear to share this role. The available literature does not provide significant examples of this compound being used as a strategic building block, a chiral auxiliary, or a reactive reagent in the broader context of organic synthesis. Its utility is overwhelmingly concentrated in the fragrance and flavor sector.
Future Research Directions and Unexplored Avenues for 1,6 Octadiene, 3 Ethoxy 3,7 Dimethyl
Development of Novel Synthetic Routes with Enhanced Atom Economy and Selectivity
The principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a cornerstone of green chemistry. jocpr.comprimescholars.com Current production of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- can be achieved through methods like the isomerization of geraniol (B1671447) in an ethyl alcoholic environment. While effective, there is considerable scope for the development of novel synthetic routes that offer improved atom economy and selectivity.
Future research should focus on catalytic approaches that minimize waste and energy consumption. For instance, the direct catalytic etherification of linalool (B1675412) with ethanol (B145695) represents a more atom-economical pathway. The development of heterogeneous catalysts for this transformation would be particularly advantageous, offering ease of separation and reusability, thereby reducing downstream processing costs and environmental impact.
| Synthetic Route | Starting Materials | Key Transformation | Potential for Atom Economy | Key Research Goal |
|---|---|---|---|---|
| Current Method | Geraniol, Ethanol | Isomerization/Etherification | Moderate | N/A |
| Proposed Catalytic Route | Linalool, Ethanol | Direct Etherification | High | Development of a highly selective and reusable catalyst |
The pursuit of enantioselective synthesis is another critical research avenue. Given that the stereochemistry of fragrance molecules can significantly influence their olfactory properties, developing catalytic systems that can selectively produce either the (R) or (S) enantiomer of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- from a prochiral precursor or a racemic mixture could unlock novel applications and finer fragrance profiles.
Exploration of Underutilized Reactivity Profiles for Broadening Synthetic Utility
The molecular architecture of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- features several functional groups whose reactivity has not been extensively studied for this specific molecule. These include a tertiary allylic ether, a terminal vinyl group, and an internal double bond. Each of these sites presents opportunities for novel chemical transformations.
The tertiary allylic ether linkage, while providing the characteristic fragrance, is also a site of potential reactivity. Acid-catalyzed cleavage of such ethers can proceed via SN1 or E1 mechanisms, depending on the conditions, which could be exploited for the controlled release of linalool or the formation of other terpene derivatives. libretexts.orglibretexts.org Furthermore, the strategic cleavage and functionalization of this ether could serve as a key step in the synthesis of more complex natural product analogues. organic-chemistry.org
The two olefinic groups offer a playground for a variety of addition and functionalization reactions. Selective epoxidation, dihydroxylation, or hydroformylation at either the terminal vinyl group or the internal double bond could lead to a diverse array of novel derivatives with potentially interesting biological activities or material properties. A significant challenge and research opportunity lies in developing methodologies for the regioselective functionalization of one double bond over the other.
| Functional Group | Potential Reaction Types | Prospective Applications |
|---|---|---|
| Tertiary Allylic Ether | Acid-catalyzed cleavage, Rearrangements | Pro-fragrance systems, Synthesis of complex terpenes |
| Terminal Vinyl Group | Epoxidation, Hydroboration-oxidation, Metathesis | Polymer synthesis, Fine chemical intermediates |
| Internal Double Bond | Selective hydrogenation, Ozonolysis, Halogenation | Modification of sensory profile, Synthesis of functionalized derivatives |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Mechanistic Insights
The optimization of synthetic routes and the elucidation of reaction mechanisms can be greatly accelerated by the use of advanced spectroscopic techniques for real-time, in-situ monitoring. youtube.com Techniques such as Attenuated Total Reflectance-Infrared (ATR-IR) and Raman spectroscopy, as well as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, can provide invaluable data on reaction kinetics, the formation of intermediates, and the influence of reaction parameters. acs.orgethz.chnih.gov
Future research should involve the application of these process analytical technologies (PAT) to the synthesis of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-. For example, monitoring the catalytic etherification of linalool in real-time could allow for precise determination of the reaction endpoint, maximizing yield and minimizing the formation of byproducts. acs.org Furthermore, detailed mechanistic studies using these techniques could provide insights into the catalytic cycle, aiding in the rational design of more efficient catalysts.
Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for Analogues
One major avenue of future research is the development of quantitative structure-activity relationship (QSAR) models using ML to predict the sensory properties of novel analogues. By training algorithms on datasets of known fragrance molecules and their olfactory profiles, it is possible to predict the scent of a new molecule based on its structure. mdpi.comresearchgate.netpersonalcareinsights.com This approach could guide the synthesis of new derivatives of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- with tailored fragrance characteristics, such as enhanced floral notes or improved substantivity. sciencedaily.comnih.gov
Potential for Sustainable and Bio-based Production Systems and Feedstocks
The growing demand for natural and sustainable products is driving research into bio-based production methods for chemicals. thebrainyinsights.com Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae has emerged as a promising alternative to traditional chemical synthesis for the production of terpenes. nih.govresearchgate.netlbl.govpnas.org
A significant future research direction is the development of a microbial host capable of producing 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- from simple sugars. This could be achieved through a multi-step process involving:
Engineering the host organism to efficiently produce the precursor, linalool, through the mevalonate (B85504) (MVA) or a related pathway. nih.govnih.gov
Introducing an enzyme, or a synthetic enzyme cascade, capable of catalyzing the etherification of linalool to the final product within the cell or in a subsequent enzymatic step.
This bio-based approach would not only utilize renewable feedstocks but could also offer high selectivity and potentially lead to a more sustainable and cost-effective production process. mit.edunih.gov The engineering of terpene synthases and modifying enzymes like cytochrome P450s will be crucial for the success of such endeavors. rsc.orgnih.gov
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- in pure form?
To confirm the identity and purity of the compound, researchers should employ:
- Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention times and mass spectral fragmentation patterns with reference data. For example, GC-MS analysis of structurally similar compounds like β-myrcene (C₁₀H₁₆) shows distinct peaks at m/z 136, corresponding to the molecular ion .
- Refractive Index Measurement: The compound’s refractive index (1.441–1.472) can be measured using a refractometer at 293.1 K to verify consistency with literature values .
- Boiling Point Validation: Experimental boiling points (e.g., 432 ± 3 K from NIST) should align with calculated values (e.g., Joback’s method: 609.41 K critical temperature) .
Q. Which thermodynamic properties are critical for experimental design, and how are they derived?
Key properties include:
- Vapor Pressure (Pvap): Calculated via the Antoine equation (ln(Pvap) = A + B/(T + C)), with coefficients A = 15.3459, B = -3984.44, C = -60.579 . Experimental validation across a temperature range (325.18–457.66 K) is essential to detect outliers, such as the NIST-reported 982.00 kPa outlier .
- Heat Capacity (Cp,gas): Joback’s group contribution method provides temperature-dependent Cp values (284.02–364.58 J/mol·K), which should be cross-checked with calorimetric experiments .
- Enthalpy of Formation (ΔfH°): Calculated ΔfH°gas (-22.15 kJ/mol) and ΔfG° (190.39 kJ/mol) inform reaction feasibility and stability .
Q. What safety protocols are required given the compound’s toxicity profile?
- Toxicity Mitigation: The compound exhibits moderate toxicity (intraperitoneal LD₅₀: 4700 mg/kg) and is a skin/eye irritant. Use PPE (gloves, goggles) and work in fume hoods .
- Decomposition Risks: Heating releases acrid smoke; thermal stability studies should precede high-temperature experiments. Analytical techniques like FTIR or GC-MS can identify decomposition byproducts (e.g., aldehydes or ketones) .
Advanced Research Questions
Q. How can discrepancies between calculated and experimental thermodynamic data be resolved?
Discrepancies in vapor pressure (e.g., NIST’s outlier at 982.00 kPa vs. calculated 947.00 kPa) require:
- Statistical Outlier Analysis: Apply Grubbs’ test to identify anomalous data points .
- Method Cross-Validation: Compare results from multiple calculation methods (Joback, Crippen) with experimental datasets. For example, NIST’s boiling point (432 K) aligns with Joback’s Tboil range (428–609 K), but deviations in vapor pressure may arise from impurities or measurement errors .
Q. What decomposition mechanisms occur under thermal stress, and how are byproducts characterized?
- Mechanistic Pathways: Thermal decomposition likely involves β-scission of the ethoxy group or diene backbone, producing volatile fragments like acrolein or formaldehyde. Computational modeling (DFT) can predict reaction pathways .
- Analytical Identification: Use GC-MS or HPLC to detect decomposition products. For example, acrid smoke components (e.g., unsaturated aldehydes) can be matched to reference spectra .
Q. How does the ethoxy group influence reactivity compared to non-ethoxy analogs like dihydromyrcene?
- Electronic Effects: The ethoxy group increases electron density at the adjacent double bond, enhancing susceptibility to electrophilic attacks (e.g., epoxidation). Compare reaction rates with dihydromyrcene (C₁₀H₁₈, lacking ethoxy) using kinetic studies .
- Steric Hindrance: The ethoxy substituent may reduce accessibility to catalytic sites in polymerization reactions, as seen in homopolymer synthesis challenges for similar terpenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
